molecular formula C24H30N4O2 B2929579 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922014-00-4

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2929579
CAS No.: 922014-00-4
M. Wt: 406.53
InChI Key: VYEIOPLINLRSGT-UHFFFAOYSA-N
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Description

N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a complex substitution pattern at both N1 and N2 positions. The N1 side chain incorporates a 1-methylindolin-5-yl moiety linked via a pyrrolidine-containing ethyl group, while the N2 position features a p-tolyl (4-methylphenyl) group. Its molecular formula is C24H29N5O2 (calculated based on structural analogs), with a molecular weight of approximately 443.5 g/mol .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-17-5-8-20(9-6-17)26-24(30)23(29)25-16-22(28-12-3-4-13-28)18-7-10-21-19(15-18)11-14-27(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIOPLINLRSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Indolin moiety : Known for its interaction with various biological targets.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Oxalamide functional group : Commonly found in kinase inhibitors, indicating potential roles in cellular signaling pathways.

Biological Activity Overview

Research indicates that the compound may exhibit several biological activities, including:

  • Kinase Inhibition : The oxalamide group is frequently associated with compounds that inhibit kinases, which play critical roles in cell signaling and regulation. This suggests that this compound may have applications in cancer therapy or other diseases where kinase activity is dysregulated.
  • G Protein-Coupled Receptor (GPCR) Interaction : The indole structure may facilitate interactions with GPCRs, which are pivotal in numerous physiological processes including neurotransmission and hormone signaling.
  • Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, this compound may prevent phosphorylation events that lead to uncontrolled cell proliferation.
  • Modulation of GPCR Signaling : It may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that regulate mood, cognition, and other functions.

Table 1: Summary of Key Research Findings

Study ReferenceBiological Activity AssessedKey Findings
Kinase InhibitionDemonstrated potential to inhibit specific kinases involved in cancer pathways.
GPCR InteractionShowed affinity for certain GPCRs, indicating possible therapeutic applications in neurological disorders.
Neuroprotective PropertiesExhibited protective effects in neuronal cell culture models under stress conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indoline and Pyrrolidine Intermediates : Utilizing appropriate reagents to ensure high yield.
  • Coupling with Oxalamide Moiety : Employing coupling agents to facilitate the formation of the oxalamide bond.

Pharmacological Profile

The pharmacological profile is still being established but shows promise for:

  • Anticancer Applications : Due to kinase inhibition.
  • Neurological Disorders : Potential use as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

  • Structural Differences: N1 Substituent: S336 uses a 2,4-dimethoxybenzyl group, enhancing lipophilicity and metabolic stability compared to the target compound’s pyrrolidine-indoline hybrid.
  • Applications: S336 is a globally approved umami flavor enhancer (FEMA 4233) used to replace monosodium glutamate (MSG) in food products .

BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-(Complex Indenyl)oxalamide)

  • Structural Differences : BNM-III-170 features a halogenated aryl group (4-chloro-3-fluorophenyl) at N1 and a guanidine-modified indenyl group at N2, optimized for CD4-binding in HIV vaccine adjuvants .
  • Applications : Demonstrates pharmacological activity, unlike the flavor-oriented S336 or the structurally ambiguous target compound.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridine-2-yl)ethyl)oxalamide (No. 1768)

  • Structural Differences : Similar to S336 but with 2,3-dimethoxybenzyl and pyridyl-ethyl groups.
  • Safety Profile: NOEL of 100 mg/kg bw/day, aligning with S336’s metabolic stability and regulatory approval .

Comparative Data Table

Compound Molecular Formula N1 Substituent N2 Substituent Application NOEL (mg/kg bw/day)
Target Compound C24H29N5O2 2-(1-Methylindolin-5-yl)-pyrrolidinylethyl p-Tolyl Unknown Not Available
S336 (CAS 745047-53-4) C23H25N3O4 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent 100
BNM-III-170 C22H25ClFN7O2 4-Chloro-3-fluorophenyl Guanidinomethyl-indenyl Pharmaceutical adjuvant Not Available
No. 1768 C22H25N3O4 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent 100

Key Research Findings and Implications

Metabolic Stability: Oxalamides like S336 and No. 1768 resist amide hydrolysis in hepatocyte assays, likely due to steric hindrance from bulky N1/N2 groups . The target compound’s pyrrolidine and indoline moieties may similarly impede enzymatic degradation.

Lipophilicity vs.

Safety Gaps: Unlike S336, the target compound lacks regulatory evaluations or toxicity data, necessitating studies to establish NOEL and metabolic pathways.

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